molecular formula C12H7ClF2N2O B7543617 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide

Cat. No.: B7543617
M. Wt: 268.64 g/mol
InChI Key: JFKVFUOXJNZVDK-UHFFFAOYSA-N
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Description

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H7ClF2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 3,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-8-2-3-9(14)10(15)5-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKVFUOXJNZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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